

liquid chromatography-mass spectrometry for terbutylazine analysis.

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Compound of Interest

Compound Name: *Terbutylazine*

Cat. No.: *B1195847*

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An Application Note on the Determination of **Terbutylazine** using Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Introduction

Terbutylazine (TBA) is a widely utilized herbicide for controlling broadleaf and grassy weeds in crops such as corn, sorghum, and vineyards.^[1] Due to its persistence and potential for environmental contamination of soil and water resources, sensitive and selective analytical methods are required for its monitoring in various matrices.^{[1][2]} This application note details a robust method for the quantitative analysis of **terbutylazine** using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The protocols provided are intended for researchers and scientists involved in environmental monitoring, food safety, and toxicology studies.

Experimental Protocols

Sample Preparation

The choice of sample preparation is critical and depends on the matrix. Below are protocols for aqueous, solid, and oil-based samples.

A. Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water, Urine)^{[2][3]}

This protocol is suitable for extracting and pre-concentrating **terbutylazine** from water or urine samples.^[2]

- Materials:

- SPE cartridges (e.g., Oasis HLB)[3]
- Methanol (HPLC grade)
- Deionized water
- Nitrogen evaporator

- Protocol:

- Cartridge Conditioning: Condition the SPE cartridge by passing 5 mL of methanol, followed by 5 mL of deionized water. Ensure the cartridge does not go dry.[2][3]
- Sample Loading: Load the pre-treated water or urine sample onto the conditioned cartridge at a flow rate of approximately 1-2 mL/min.[2]
- Washing: Wash the cartridge with 5 mL of a methanol/water solution (e.g., 5:95 v/v) to remove polar interferences.[3]
- Drying: Dry the cartridge thoroughly under a gentle stream of nitrogen or by vacuum for at least 10 minutes.[2]
- Elution: Elute the analyte with 5 mL of methanol.[3]
- Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase for LC-MS/MS analysis.[2][3]

B. Matrix Solid-Phase Dispersion (MSPD) for Oil Samples (e.g., Olive Oil)[4]

This method is effective for complex, high-fat matrices.[4]

- Materials:

- Aminopropyl-bonded silica

- Florisil
- Acetonitrile (HPLC grade)
- Petroleum ether
- Protocol:
 - Liquid-Liquid Extraction: Mix approximately 5 g of the olive oil sample with 15 mL of petroleum ether (saturated with acetonitrile). Perform a two-step liquid-liquid extraction with acetonitrile.[4]
 - Dispersion: Blend the acetonitrile extracts with 1.5 g of aminopropyl silica in a glass mortar until a homogeneous mixture is obtained.[4][5]
 - Cleanup Column Preparation: Transfer the mixture into a minicolumn containing Florisil.[4][5]
 - Elution: Elute the column with 10 mL of acetonitrile.[4]
 - Evaporation and Reconstitution: Evaporate the final extract until almost dry and redissolve it in an acetonitrile:water (1:1) solution.[4]
 - Filtration: Prior to injection, filter the extract through a 0.45-µm PTFE filter.[4]

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis

- Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[1][6]
- Liquid Chromatography Conditions:
 - Column: C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 2.6 µm).[1][7]
 - Mobile Phase A: Water with 0.1% formic acid or 5 mM ammonium formate.[7]
 - Mobile Phase B: Acetonitrile or Methanol.[6][7]

- Flow Rate: 0.2 - 0.4 mL/min.
- Injection Volume: 10 μ L.[\[3\]](#)
- Gradient: A typical gradient would start at 10-20% B, ramping up to 90-95% B over several minutes to elute **terbutylazine**.
- Mass Spectrometry Conditions:
 - Ionization Mode: Positive Electrospray Ionization (ESI+).[\[1\]](#)
 - Scan Mode: Selected Reaction Monitoring (SRM).[\[1\]](#)[\[3\]](#)
 - Precursor Ion ($[M+H]^+$): m/z 230.1.[\[4\]](#)[\[8\]](#)
 - Product Ion: The most characteristic fragment ion for **terbutylazine** is m/z 174, which results from the loss of the tert-butyl group.[\[4\]](#)
 - Collision Gas: Argon at a pressure of approximately 1.5 mTorr.[\[3\]](#)
 - Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and compound-specific parameters (e.g., collision energy, fragmentor voltage) should be optimized by infusing a standard solution of **terbutylazine**.

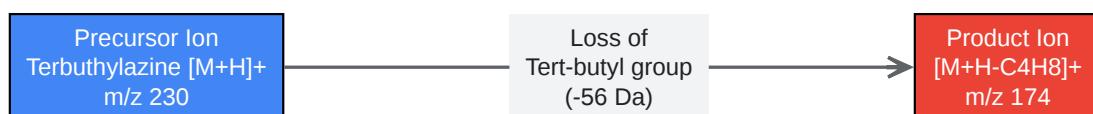
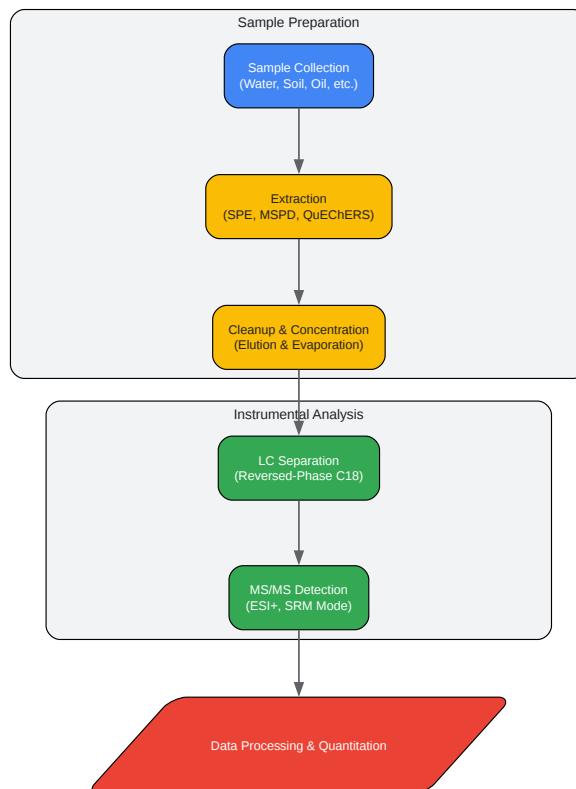
Quantitative Data Summary

The performance of various methods for the determination of **terbutylazine** is summarized below.

Matrix	Sample Preparation Method	Analytical Method	Recovery (%)	LOQ	LOD	Reference
Human Urine	Solid-Phase Extraction (Oasis HLB)	LC-MS/MS	>90%	0.25 µg/L	-	[1][2]
Human Hair	Sonication in Methanol	LC-MS/MS	-	0.01 ng/mg	-	[1][2]
Olive Oil	Matrix Solid-Phase Dispersion (MSPD)	LC-ITMS	>96%	0.14 µg/g	0.027 µg/g	[4][5]
Wetland Sediments	Solid-Phase Extraction (MCX)	HPLC-DAD	89.3 - 97.9%	-	3.3 ng/g	
Drinking Water	Solid-Phase Extraction (Carbon)	GC/MS	94.0 - 102%	0.40 - 2.1 µg/L	0.10 - 0.69 µg/L	

Workflow and Pathway Visualization

The following diagram illustrates the general experimental workflow for the LC-MS/MS analysis of **terbutylazine**.



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